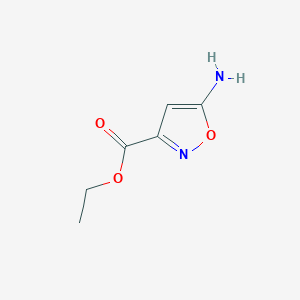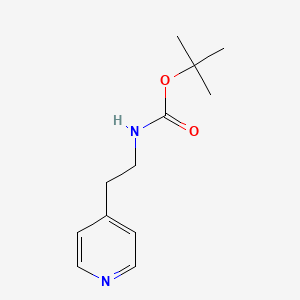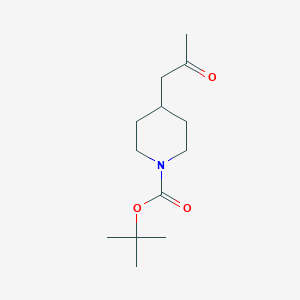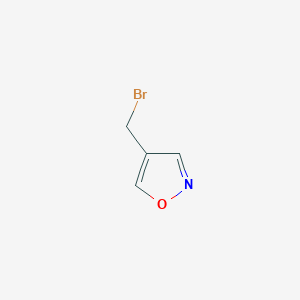![molecular formula C8H5BrS B1340190 4-Bromobenzo[b]thiophene CAS No. 5118-13-8](/img/structure/B1340190.png)
4-Bromobenzo[b]thiophene
Descripción general
Descripción
4-Bromobenzo[b]thiophene is an organic compound with the molecular formula C8H5BrS . It is used as an important intermediate in the drug ipiprazole for the treatment of schizophrenia .
Synthesis Analysis
A synthetic route has been reported which uses 2-bromo-6-fluorobenzaldehyde as a raw material to generate etherification reaction with chloro or bromo methyl mercaptan to obtain 2-chloro (bromo) methyl ether-6-bromobenzaldehyde. This then undergoes a Wittig reaction to obtain the target compound 4-bromobenzo[b]thiophene .Chemical Reactions Analysis
4-Bromobenzo[b]thiophene can participate in various chemical reactions. For instance, it can undergo electrochemically-promoted synthesis to form benzothiophene-1,1-dioxides . It can also participate in reactions involving the formation of 4,7-dibromobenzo[b]thiophene derivatives .Physical And Chemical Properties Analysis
4-Bromobenzo[b]thiophene has a density of 1.6±0.1 g/cm3, a boiling point of 284.7±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 50.2±0.3 cm3, a polar surface area of 28 Å2, and a molar volume of 129.2±3.0 cm3 .Aplicaciones Científicas De Investigación
4-Bromobenzo[b]thiophene: A Comprehensive Analysis of Scientific Research Applications
Antibacterial and Antifungal Agents: Research has explored the synthesis of 3-halobenzo[b]thiophenes, including brominated derivatives, for potential use as antibacterial and antifungal agents. These compounds have shown promising activity against disease-causing pathogens, indicating their potential in addressing global health concerns related to antimicrobial resistance .
Material Science: In the field of material science, 4-Bromobenzo[b]thiophene derivatives have been synthesized to study their photophysical properties. These properties are crucial for the development of new materials with specific optical and electrochemical characteristics, which can be applied in electronics, photonics, and energy storage devices .
Electrochemical Applications: The compound has been used in electrochemically-promoted synthesis processes. For example, benzo[b]thiophene-1,1-dioxide derivatives have been synthesized using electrochemical methods, which could have implications for green chemistry and sustainable production practices .
Pharmacological Research: Derivatives of 4-Bromobenzo[b]thiophene have been evaluated for their pharmacological properties. Studies include in silico absorption, distribution, metabolism, and excretion (ADME) properties determination, which is essential for drug development and understanding how compounds behave within biological systems .
Safety and Hazards
Direcciones Futuras
Thiophene-based compounds like 4-Bromobenzo[b]thiophene have been gaining interest in synthetic organic chemistry, photochemistry, electrochemistry, and theoretical chemistry, as well as materials chemistry . They are key constituents of emitters, semiconductors, and photosensitizers for organic optoelectronic devices . Therefore, the future directions of 4-Bromobenzo[b]thiophene could involve further exploration of its applications in these areas.
Propiedades
IUPAC Name |
4-bromo-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBSEYFVZDMBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477434 | |
| Record name | 4-Bromobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzo[b]thiophene | |
CAS RN |
5118-13-8 | |
| Record name | 4-Bromobenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5118-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)
![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)


![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)
![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)





